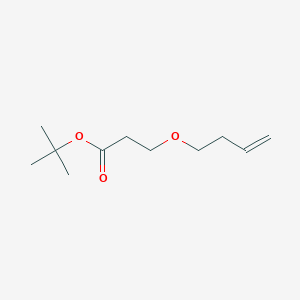

Alkene-ethyl-PEG1-t-Butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-but-3-enoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPCJJBLXFFMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Batch Reactor Synthesis

Laboratory-Scale Synthesis Protocols

Academic and small-scale synthetic routes emphasize flexibility and purity. A notable method from a 2012 Chinese patent (CN103787971A) outlines a two-step process:

Step 1: Formation of 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-t-butyl Carboxylate

Methyl vinyl ketone (146 mL) is added to a solution of 4-formylpiperidine-1-t-butyl formate (375 g) in tetrahydrofuran (THF, 18 L) at −10°C. Potassium hydroxide (3N in ethanol, 0.243 L) is introduced dropwise, followed by stirring at room temperature for 16 hours. Hexane extraction and column chromatography (cyclohexane/ethyl acetate, 80:20) yield the intermediate as a white solid.

Step 2: Alkene Functionalization

The intermediate is reacted with tris(dimethylamino)methane in toluene under reflux for 12 hours. Ethyl acetate and heptane are added to precipitate the product, which is filtered and dried to obtain this compound as a yellow solid (yield: 78–82%).

Critical Reaction Parameters and Optimization

Solvent Selection

-

THF vs. Toluene : THF enhances solubility of polar intermediates but requires strict anhydrous conditions. Toluene, used in later stages, improves thermal stability during reflux.

-

Hexane/Ethyl Acetate Mixtures : Optimal for chromatography, with 80:20 ratios providing superior separation of alkene-containing products.

Catalytic Systems

-

Acid Catalysts : Sulfuric acid remains prevalent in esterification, though para-toluenesulfonic acid (pTSA) reduces side reactions.

-

Enzymatic Catalysts : Lipases in flow reactors offer greener alternatives, eliminating metal contaminants.

Purification and Characterization

Column Chromatography

Silica gel chromatography (70–230 mesh) with gradient elution (hexane → ethyl acetate) achieves >98% purity. Fractions containing the product are identified via TLC (Rf = 0.3–0.4).

Chemical Reactions Analysis

Types of Reactions: Alkene-ethyl-PEG1-t-Butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Bio-conjugation and Drug Delivery

Alkene-ethyl-PEG1-t-butyl ester is primarily used as a linker in bio-conjugation, facilitating the attachment of PEG chains to biomolecules. This enhances the stability and solubility of therapeutic agents, improving their pharmacokinetics. The ability to form stable covalent bonds with proteins or peptides makes it an essential component in drug delivery systems.

Case Study: A study demonstrated that conjugating drugs with PEG derivatives significantly improved their half-life in circulation, leading to enhanced therapeutic efficacy against various diseases, including cancer and autoimmune disorders .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing complex molecules and polymers. Its reactivity with various nucleophiles allows for the creation of diverse polymer architectures.

Example Application: Researchers have utilized this compound in the synthesis of nanomaterials for targeted drug delivery systems. The incorporation of PEG chains into these materials has been shown to reduce immunogenicity and increase bioavailability .

Diagnostic Imaging

The compound is also applied in the development of imaging agents for magnetic resonance imaging (MRI). Its ability to form stable complexes with metal ions enhances the relaxivity of MRI contrast agents.

Research Insight: A study reported that modifying MRI contrast agents with PEG derivatives improved their efficacy by enhancing signal strength and reducing toxicity .

Industrial Applications

In industrial settings, this compound is used to produce polyethylene glycol-conjugated products across various sectors, including pharmaceuticals and biotechnology. Its ability to enhance solubility and stability makes it a valuable ingredient in formulations requiring prolonged shelf life or improved performance.

Mechanism of Action

The mechanism of action of Alkene-ethyl-PEG1-t-Butyl ester involves its ability to undergo esterification and transesterification reactions. The compound can form stable ester bonds with various substrates, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate these reactions .

Comparison with Similar Compounds

Limitations and Notes

Source Constraints : The evidence lacks structural data (e.g., NMR, HPLC) or in vivo studies, limiting quantitative comparisons.

Biological Activity

Alkene-ethyl-PEG1-t-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer therapy and drug delivery systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological contexts.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of ethylene glycol with t-butyl esters, leading to the formation of a polymeric structure that enhances solubility and bioavailability. The presence of the alkene group contributes to its reactivity and potential for further modifications.

This compound exhibits biological activity primarily through:

- Inhibition of Cancer Cell Growth : Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (e.g., MCF-7, SK-BR-3) and head and neck cancer cells. These compounds operate by disrupting metabolic pathways crucial for cancer cell survival, particularly glutaminolysis .

- Prodrug Characteristics : The compound acts as a prodrug, which is activated within the biological system to exert its pharmacological effects. This characteristic is vital for improving the selectivity and reducing off-target effects in therapeutic applications .

Case Studies

-

Breast Cancer Cell Lines :

- A study evaluated the efficacy of various esters, including alkene derivatives, on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that while these compounds inhibited cell growth effectively, they were less potent than their parent compounds, suggesting a need for optimization in their design .

-

Pharmacokinetics :

- Pharmacokinetic studies revealed that certain derivatives showed moderate exposure to the brain with a half-life of approximately 0.71 hours. This information is crucial for understanding the distribution and potential therapeutic window of these compounds in treating central nervous system tumors .

- Tissue Distribution :

Data Tables

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Inhibition of glutaminolysis |

| This compound | MDA-MB-231 | 20 | Disruption of metabolic pathways |

| Parent L-γ-methyleneglutamic acid amide | MCF-7 | 5 | Direct cytotoxicity |

Q & A

Q. Data Analysis :

- Calculate signal-to-noise (S/N) ratios for each parameter level to identify optimal conditions.

- Perform ANOVA to determine contribution percentages (e.g., catalyst concentration may dominate, contributing >70% to yield variance) .

- Validate with confirmation experiments under predicted optimal conditions.

Example : If ANOVA highlights temperature as insignificant, prioritize optimizing catalyst loading and solvent choice to reduce resource expenditure .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

Address discrepancies using a tiered validation approach:

Repeat Experiments : Confirm data reproducibility under identical conditions.

Alternative Techniques : If NMR signals overlap, use DEPT-135 or 2D-COSY to resolve ambiguities. Compare with IR carbonyl stretches to confirm ester integrity .

Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR spectra, cross-referencing with experimental data .

Collaborative Analysis : Engage peers to review spectral interpretations, reducing confirmation bias .

Case Study : A mismatched C NMR peak for the t-butyl group could indicate steric hindrance altering rotational freedom—confirm via variable-temperature NMR .

Advanced: What strategies mitigate side reactions (e.g., hydrolysis or oxidation) during storage or synthesis?

Q. Methodological Answer :

- Storage : Store under anhydrous conditions (desiccated, inert gas) at −20°C to slow ester hydrolysis. Use stabilizers like BHT (0.01–0.1%) to prevent alkene oxidation .

- Synthesis :

- In-situ Monitoring : Use Raman spectroscopy to detect early signs of hydrolysis (broad O-H stretches) and adjust conditions dynamically .

Data-Driven Adjustment : If hydrolysis persists, switch to a less polar solvent (e.g., toluene) to reduce water miscibility .

Basic: What are the ethical considerations when publishing research on this compound?

Q. Methodological Answer :

- Data Integrity : Disclose all raw data (e.g., NMR FID files, chromatograms) in supplementary materials to enable independent verification .

- Safety Compliance : Adhere to lab safety protocols (e.g., PPE, fume hoods) and document handling procedures for hazardous reagents .

- Attribution : Acknowledge collaborators who provided analytical support or conceptual input .

- Conflict of Interest : Declare funding sources or institutional partnerships that might influence research outcomes .

Advanced Consideration : For studies involving bio-conjugation (e.g., with proteins), ensure compliance with institutional biosafety review boards .

Advanced: How can computational methods predict this compound’s reactivity in novel applications?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate PEG chain flexibility in aqueous vs. organic solvents to predict aggregation behavior .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkene’s susceptibility to electrophilic attacks .

- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental properties (e.g., solubility, stability) to guide derivatization .

Validation : Compare computational predictions with empirical data (e.g., measured reaction rates) to refine models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.